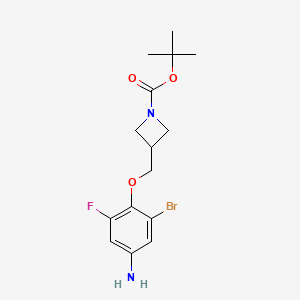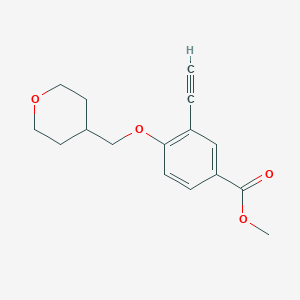
1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine is an organic compound that features a piperidine ring substituted with a 4-bromo-2-nitrophenyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromoaniline to produce 4-bromo-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 4-fluoropiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols, solvents like DMF, and catalysts such as Pd/C.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of 4-amino-2-nitrophenyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Reduction: Formation of 4-amino-2-nitrophenyl derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine involves its interaction with specific molecular targets. The compound’s nitro and bromo groups can participate in various chemical reactions, influencing its binding affinity and activity. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Shares similar functional groups but lacks the piperidine ring.
1-(4-Bromo-2-nitrophenyl)piperidine: Similar structure but without the fluorine atom.
4-Bromo-2-nitrophenyl derivatives: Various compounds with different substituents on the phenyl ring.
Uniqueness
1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine is unique due to the combination of its functional groups and the piperidine ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12BrFN2O2 |
|---|---|
Poids moléculaire |
303.13 g/mol |
Nom IUPAC |
1-(4-bromo-2-nitrophenyl)-4-fluoropiperidine |
InChI |
InChI=1S/C11H12BrFN2O2/c12-8-1-2-10(11(7-8)15(16)17)14-5-3-9(13)4-6-14/h1-2,7,9H,3-6H2 |
Clé InChI |
WCZAHCGVDVOVGI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1F)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)




![[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075038.png)




![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)

